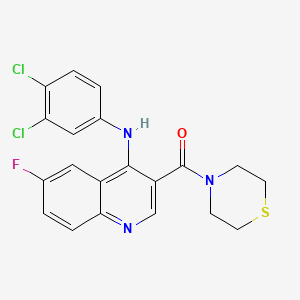
4-((4-(1H-pirazol-1-il)fenilsulfonamido)metil)-N,N-dimetilpiperidina-1-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-(1H-pyrazol-1-yl)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H25N5O3S and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality 4-((4-(1H-pyrazol-1-yl)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-(1H-pyrazol-1-yl)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antileishmanial
La leishmaniasis, una enfermedad tropical desatendida, causa una morbilidad y mortalidad significativas en todo el mundo. El compuesto ha sido investigado por su potencial antileishmanial. Los datos experimentales revelaron un perfil activo contra tanto Leishmania infantum como Leishmania amazonensis. Cabe destacar que algunos derivados exhibieron una eficacia comparable a la pentamidina (un fármaco antileishmanial estándar) pero con menor citotoxicidad .
Modelado Molecular e Interacción
Los estudios de modelado molecular han explorado las regiones electrónicas, la orientación y la lipofilicidad de estos derivados. Al comprender su interacción con el objetivo parasitario, los investigadores buscan optimizar su eficacia. Estos compuestos sirven como prototipos prometedores para el diseño de nuevas moléculas contra L. infantum y L. amazonensis .
Mecanismo de Acción
Explorar cómo estos derivados interactúan con el parásito a nivel molecular proporciona información sobre su mecanismo de acción. Este conocimiento informa el diseño y la optimización de fármacos.
En resumen, este compuesto tiene un gran potencial en la lucha contra la leishmaniasis, y la investigación en curso tiene como objetivo liberar su máximo potencial en diversas aplicaciones científicas . Si deseas más información o tienes alguna pregunta adicional, ¡no dudes en preguntar! 😊
Propiedades
IUPAC Name |
N,N-dimethyl-4-[[(4-pyrazol-1-ylphenyl)sulfonylamino]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-21(2)18(24)22-12-8-15(9-13-22)14-20-27(25,26)17-6-4-16(5-7-17)23-11-3-10-19-23/h3-7,10-11,15,20H,8-9,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXOBIXMOKYZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide](/img/structure/B2562104.png)

![N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2562107.png)
![3'H-Spiro{oxane-4,1'-pyrrolo[3,2-b]pyridine}-2'-one](/img/structure/B2562108.png)

![4,6-difluoro-2-[4-(3-methoxynaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2562112.png)


![4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate](/img/structure/B2562117.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine](/img/structure/B2562118.png)
![2-[(5-Methylpyrazine-2-carbonyl)amino]propylamine hydrochloride](/img/structure/B2562119.png)
![1-[(2-Chlorophenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2562121.png)
![(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine](/img/structure/B2562122.png)

